1-butyl-1,3-dihydro-2H-benzimidazol-2-one
CAS No.: 77557-02-9
Cat. No.: VC21412634
Molecular Formula: C11H14N2O
Molecular Weight: 190.24g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77557-02-9 |
---|---|
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24g/mol |
IUPAC Name | 3-butyl-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C11H14N2O/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) |
Standard InChI Key | IDAMRRQTIRIFIA-UHFFFAOYSA-N |
SMILES | CCCCN1C2=CC=CC=C2NC1=O |
Canonical SMILES | CCCCN1C2=CC=CC=C2NC1=O |
Introduction
Synthesis Methods
General Synthetic Approach
The synthesis of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one typically follows a two-stage process. The first stage involves the formation of the benzimidazolone core structure (1,3-dihydro-2H-benzimidazol-2-one), followed by selective N-alkylation with a butyl group in the second stage.
The benzimidazolone core is commonly prepared through the reaction of o-phenylenediamine with urea under controlled thermal conditions. Based on documented procedures for similar compounds, this reaction can be conducted by combining equimolar amounts of urea and o-phenylenediamine (typically 0.2 mol of each), followed by heating under reduced pressure (approximately 80 KPa). The temperature is gradually raised to 140°C over the course of one hour, and the reaction mixture is maintained at this temperature for an additional three hours .
During this process, the solid reactants initially dissolve and then precipitate as the reaction progresses. After cooling to room temperature, the crude product is typically purified by washing with water while maintaining a pH between 5 and 6, followed by additional washing with petroleum ether. This methodology has been reported to yield the benzimidazolone core in approximately 78% yield .
The key reaction conditions for the synthesis of the benzimidazolone core are summarized in the following table:
Reactants | Reaction Conditions | Workup | Yield |
---|---|---|---|
Urea (0.2 mol) + o-phenylenediamine (0.2 mol) | 140°C, 3 hours, 80 KPa | Water wash (pH 5-6), petroleum ether wash | 78% |
N-Alkylation Procedure
The second stage of the synthesis involves selective N-alkylation to introduce the butyl group at the N1 position of the benzimidazolone core. This transformation typically employs butyl bromide as the alkylating agent under basic conditions. Based on procedures described for similar N-alkylations, the reaction would likely be conducted using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) .
The selective monoalkylation at the N1 position requires careful control of reaction conditions to minimize dialkylation at both nitrogen positions. Factors such as temperature, reaction time, and the stoichiometric ratio of reagents play crucial roles in achieving the desired selectivity.
For related compounds, such as 1-butyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one, the synthetic approach involves sequential alkylation steps using different alkyl halides to achieve the desired substitution pattern. In the case of the dimethyl analog, a yield of 83% has been reported for the N-alkylation step using butyl bromide , suggesting that comparable yields might be achievable for the synthesis of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one.
The general N-alkylation conditions for benzimidazolones can be summarized as follows:
Starting Material | Alkylating Agent | Base | Solvent | Product | Yield |
---|---|---|---|---|---|
1,3-Dihydro-2H-benzimidazol-2-one | Butyl bromide | K₂CO₃ or NaH | DMF | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | Not specified |
1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | Butyl bromide | Base not specified | Solvent not specified | 1-Butyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one | 83% |
Applications and Research Significance
Role as Synthetic Intermediate
1-Butyl-1,3-dihydro-2H-benzimidazol-2-one serves as a valuable synthetic intermediate in the preparation of more complex molecular structures, particularly those incorporating a benzimidazolone core with selective functionalization patterns. The compound offers a platform for chemical elaboration, primarily through reactions at the unsubstituted N3 position.
This characteristic makes the compound especially useful in medicinal chemistry and drug discovery processes, where libraries of structurally related compounds are often developed for structure-activity relationship (SAR) studies. By systematically modifying the N3 position with various substituents, researchers can explore how structural changes influence biological activity, potentially leading to the identification of novel therapeutic agents.
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